![molecular formula C18H14N4O3 B14343589 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 95353-17-6](/img/structure/B14343589.png)
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is characterized by a bicyclic heterocyclic structure. Pteridines are known for their diverse biological roles, including their presence in pigments and enzyme cofactors . This particular compound features a methoxyphenyl group and a methyl group attached to the benzo[g]pteridine core, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as an anticancer, antiviral, or antibacterial agent due to its structural similarity to other bioactive pteridines.
Industry: It is used in the development of dyes, pigments, and fluorescent probes
Mechanism of Action
The mechanism of action of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Pterin (2-amino-4(3H)-pteridinone): A naturally occurring pteridine derivative.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with biological significance.
Sepiapterin: A pteridine involved in the biosynthesis of tetrahydrobiopterin.
Uniqueness: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
95353-17-6 |
|---|---|
Molecular Formula |
C18H14N4O3 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c1-21-17(23)15-16(20-18(21)24)22(11-7-9-12(25-2)10-8-11)14-6-4-3-5-13(14)19-15/h3-10H,1-2H3 |
InChI Key |
JMAHHEIKTVKTEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


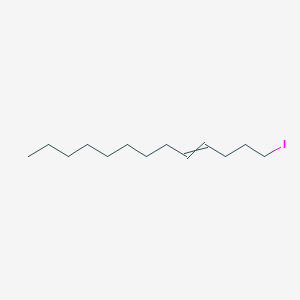
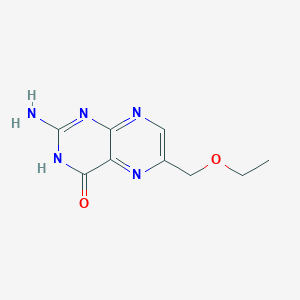

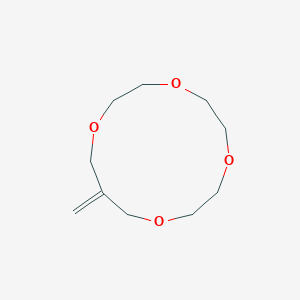
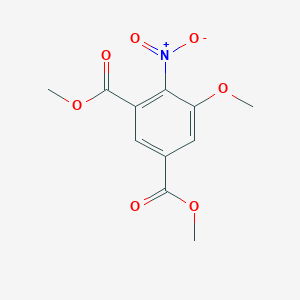
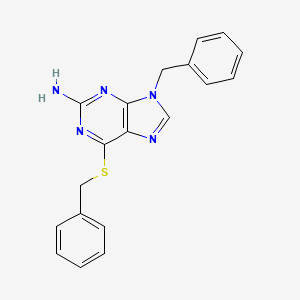
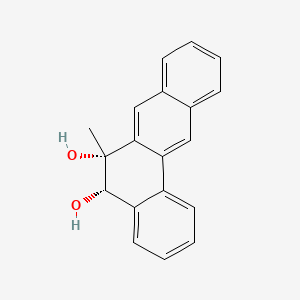
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
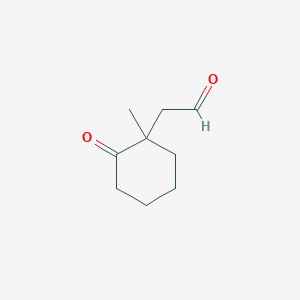
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
